Methyl 10-undecenoate

Renewable Monomers Homogeneous Catalysis Process Intensification

Researchers requiring precise molecular architecture in ADMET polymerization or linear C12 monomer synthesis cannot substitute internal-alkene FAMEs like methyl oleate-only a terminal double bond ensures chain termination and predictable α,ω-difunctional products. • ADMET chain stopper: controls MW (10-45 kDa) in long-chain α,ω-diene polymerization • Near-quantitative hydroformylation & metathesis yields for dimethyl 1,12-dodecanedioate • FG, KOSHER, FEMA 4253 grade (98-100% GC) for regulatory-compliant flavor/fragrance use Bio-based, castor oil-derived. Bulk quantities in stock for R&D and industrial supply.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 111-81-9
Cat. No. B153647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-undecenoate
CAS111-81-9
Synonyms10-Hendecenoic Acid Methyl Ester;  Maskod MNS 01-10;  Methyl 10-Undecylenate;  Methyl Undec-10-enoate;  Methyl Undec-10-enylate;  Methyl Undecenoate;  NSC 1273;  Undecylenic Acid Methyl Ester
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCC=C
InChIInChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3
InChIKeyKISVAASFGZJBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 10-Undecenoate: Renewable Terminal Olefin Monomer


Methyl 10-undecenoate (CAS 111-81-9) is a bio-based, linear C12 fatty acid methyl ester (FAME) featuring a terminal double bond and a methyl ester head group. It is a key derivative of castor oil, produced industrially via the pyrolysis of methyl ricinoleate [1]. This terminal unsaturation confers high and predictable reactivity in olefin metathesis, hydroformylation, and thiol-ene click chemistry, while the ester group provides a handle for further functionalization or hydrolysis [2][3]. Commercially, it is available in various grades, from technical (>96%) to high-purity analytical standards and food-grade (FG, KOSHER, FEMA 4253) material with purity exceeding 98% .

Monomer Platform Renewable C12 terminal olefin building block from castor oil
Reactivity Reported predictable reactivity in metathesis, hydroformylation, and thiol-ene chemistry
Grade Availability Technical to food-grade (FG, KOSHER, FEMA 4253) purity levels

Methyl 10-Undecenoate: Unique Reactivity Profile


Interchanging methyl 10-undecenoate with seemingly similar unsaturated fatty acid methyl esters (FAMEs) like methyl oleate or methyl ricinoleate is technically invalid for applications requiring precise molecular architecture or high reaction efficiency. The differentiating factor is its terminal alkene. While methyl oleate's internal double bond leads to sluggish kinetics and equilibrium limitations in metathesis and hydroformylation, methyl 10-undecenoate's terminal bond enables near-quantitative conversions and predictable chain-growth [1]. This terminal unsaturation also ensures the resulting products are strictly linear α,ω-difunctional monomers, which is impossible to achieve with internal or branched-chain analogs [2]. Consequently, substituting a generic FAME compromises both reaction yield and product quality, necessitating a purpose-built, high-purity, terminal olefin building block for advanced material synthesis.

Terminal vs Internal Alkene Reactivity Methyl oleate and ricinoleate possess internal double bonds that may result in substantially lower conversion and equilibrium limitations in metathesis and hydroformylation compared to the terminal alkene.
Product Architecture Integrity The terminal olefin yields strictly linear α,ω-difunctional monomers; internal-alkene FAMEs produce branched or non-uniform structures, compromising polymer crystallinity and mechanical properties.
Certification Gap Generic industrial FAMEs lack food-grade certifications (FG, KOSHER, FEMA) and may require additional purification for regulated flavor and fragrance applications.

Methyl 10-Undecenoate: Quantified Performance Advantages


Superior Hydroformylation Yield vs. Methyl Oleate

In a continuous aqueous biphasic hydroformylation using a jet-loop reactor, methyl 10-undecenoate achieved a steady-state yield exceeding 80% over a 55-hour campaign. This performance is directly compared to methyl oleate, which under analogous continuous conditions reached a maximum yield of only 35% [1]. The terminal double bond's higher reactivity is the primary driver of this difference.

Hydroformylation Yield
Head-to-head
Target: >80% steady-state yield
Comparator: Methyl oleate 35%
Difference: >45 percentage points
Reported higher conversion efficiency
Continuous jet-loop reactor; Rh catalyst; aqueous biphasic
Renewable Monomers Homogeneous Catalysis Process Intensification

Nearly Quantitative Cross-Metathesis Yields

The cross-metathesis of methyl 10-undecenoate with dimethyl maleate or methyl acrylate is highly efficient, with reports of nearly quantitative yields of the desired α,ω-diester products under mild conditions and low catalyst loadings [1]. This contrasts with the cross-metathesis of methyl oleate, which often suffers from lower conversion and selectivity due to the lower reactivity of its internal double bond [2].

Cross-Metathesis Efficiency
Head-to-head
Target: Nearly quantitative yields with methyl acrylate/dimethyl maleate
Comparator: Methyl oleate yields moderate conversion
Supports targeted polymer architecture
Ru catalyst; mild conditions
Olefin Metathesis Green Chemistry α,ω-Diesters

Chain Stopper for ADMET Molecular Weight Control

Methyl 10-undecenoate is a validated chain stopper in acyclic diene metathesis (ADMET) polymerization of long-chain α,ω-dienes . By varying the amount of methyl 10-undecenoate, the molecular weight of the resulting polyester can be precisely tuned within a range of 10 to 45 kDa [1]. This specific function is not shared by analogous internal-alkene FAMEs or saturated esters, which would either react uncontrollably or not participate in the metathesis process.

ADMET Chain Stopper
Class-level
Molecular weight tuning range 10–45 kDa achievable
Internal-alkene FAMEs do not function as effective stoppers
Enables molecular weight control for polyesters
ADMET polymerization with Grubbs catalysts
ADMET Polymerization Polymer Chemistry Molecular Weight Control

Food-Grade Purity and Safety Certification

Methyl 10-undecenoate is commercially available as a certified Food Grade (FG) material with a purity of 98-100% (GC) and holds both KOSHER and FEMA 4253 certifications . This level of purity and certification is not a standard offering for all unsaturated FAMEs and is essential for direct use in consumer-facing products. It has been evaluated by JECFA (No. 1639) and found to have no safety concern at current levels of intake as a flavoring agent [1].

Purity & Certification
Reported
98–100% purity (GC); FG, KOSHER, FEMA 4253 certified
JECFA evaluated (No. 1639)
Supports regulatory documentation for flavor/fragrance use
Commercial specification; no safety concern at current intake levels as flavoring
Flavor Chemistry Fragrance Formulation Quality Assurance

High Space-Time Yield in Hydroformylation

The aqueous biphasic hydroformylation of methyl 10-undecenoate has been optimized to achieve a space-time yield (STY) exceeding 120 g L⁻¹ h⁻¹, with a catalyst turnover frequency (TOF) of >5000 h⁻¹ [1]. This demonstrates its exceptional suitability for industrial-scale, continuous manufacturing processes aimed at producing the C12 aldehyde ester, a precursor to nylon-12 and other polyamides.

Space-Time Yield
Class-level
STY > 120 g L⁻¹ h⁻¹; TOF > 5000 h⁻¹
Indicates process scalability
Aqueous biphasic hydroformylation, 140 °C, 20 bar
Process Chemistry Homogeneous Catalysis Biobased Monomers

Methyl 10-Undecenoate: Prioritized Application Scenarios


α,ω-Diester and Dicarboxylic Acid Monomers for Polyamides

As a source of a perfectly linear C12 chain, methyl 10-undecenoate is the optimal substrate for synthesizing dimethyl 1,12-dodecanedioate via methoxycarbonylation or cross-metathesis/hydrogenation sequences [1][2]. The quantitative yields and high selectivity demonstrated in these reactions are unmatched by other bio-based FAMEs [3]. The resulting C12 diacid is a critical monomer for engineering polyamides like PA 6,12 and PA 12, where the compound's linearity translates directly to superior polymer crystallinity and mechanical properties.

ADMET Chain Stopper for Molecular Weight Control

This is a specific, high-value application for polymer scientists. Methyl 10-undecenoate is the documented standard for controlling molecular weight (10-45 kDa) in the ADMET polymerization of long-chain α,ω-dienes . Its terminal alkene is essential for participating in the metathesis cycle to terminate chain growth. Substituting with an internal alkene would fail to stop the reaction, while a saturated ester would not react at all, highlighting the non-substitutable nature of this compound for this technique.

Certified Flavor and Fragrance Ingredient

For formulators in the flavor and fragrance industry, procurement of the FG, KOSHER, FEMA 4253 grade of methyl 10-undecenoate is a necessity, not an option . The certified high purity (98-100%) and documented safety profile (JECFA No. 1639) [4] provide the quality assurance and regulatory compliance required for food and cosmetic applications. Using a lower-purity technical grade or a non-certified analog introduces significant quality and regulatory risk that is unacceptable in this sector.

Nylon-11 Precursor (11-Aminoundecanoic Acid)

Methyl 10-undecenoate is the established industrial precursor to 11-aminoundecanoic acid, the monomer for Nylon-11, a high-value bioplastic . The process relies on the terminal double bond for anti-Markovnikov addition of HBr. The high yields (>80%) and process efficiencies (STY >120 g L⁻¹ h⁻¹) achieved in its hydroformylation to the C12 aldehyde ester are a strong proxy for its economic viability in this established supply chain [5].

Application
Selection Property
Validation Focus
α,ω-Diester & Diacid Monomers
Linear C12 terminal olefin platform
Reported quantitative conversion in metathesis and carbonylation
ADMET Chain Stopper
Terminal alkene for controlled termination
Reported molecular weight tuning capability
Certified Flavor & Fragrance
FG, KOSHER, FEMA 4253 certified purity
Regulatory documentation and quality review
Nylon-11 Precursor
Established hydroformylation/hydrobromination route
Reported high space-time yield and process economics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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